molecular formula C15H30O2 B115217 Pentadecanoic acid CAS No. 1002-84-2

Pentadecanoic acid

Numéro de catalogue: B115217
Numéro CAS: 1002-84-2
Poids moléculaire: 242.40 g/mol
Clé InChI: WQEPLUUGTLDZJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid with the molecular formula CH₃(CH₂)₁₃COOH. It is recognized as an essential fatty acid with critical roles in cardiometabolic health, immune function, and longevity pathways such as AMPK activation and mTOR inhibition . Emerging research highlights its presence in diverse biological systems, including microbial lipids, human plasma, and dietary sources like dairy products . Its structural uniqueness—15 carbon atoms without double bonds—distinguishes it from even-chain and unsaturated fatty acids, enabling distinct biochemical interactions and applications in medicine, biofuels, and industrial chemistry .

Méthodes De Préparation

Synthesis from Benzoic Acid and Higher Fatty Acid Esters

High-Pressure Mercury Lamp Irradiation

A widely documented method involves the reaction of benzoic acid (C₆H₅COOH) with FSM-16, a higher fatty acid ester, in hexane solvent under high-pressure mercury lamp irradiation .

Reaction Conditions :

  • Molar Ratio : Benzoic acid and FSM-16 are mixed in a 1:1 to 1:2 ratio.

  • Solvent : Hexane (50–100 mL per 10 g of reactants).

  • Irradiation : 6–12 hours at room temperature.

Steps :

  • Suspension Formation: Benzoic acid and FSM-16 are homogenized in hexane.

  • Photochemical Reaction: The suspension is irradiated, initiating ester cleavage and recombination.

  • Purification: Post-reaction, FSM-16 is filtered, and the filtrate is concentrated via rotary evaporation. Pure this compound is isolated using preparative thin-layer chromatography (TLC) .

Chemical Equation :

C6H5COOH+FSM-16Hg LampC15H30COOH+Byproducts\text{C}6\text{H}5\text{COOH} + \text{FSM-16} \xrightarrow{\text{Hg Lamp}} \text{C}{15}\text{H}{30}\text{COOH} + \text{Byproducts}

Yield : ~60–70% (reported purity ≥99%) .

Ultraviolet (UV) Lamp Method

A modified approach substitutes the mercury lamp with UV light (254 nm), enhancing safety and reducing energy consumption .

Key Adjustments :

  • Irradiation Time : Extended to 8–16 hours.

  • Catalyst : None required due to higher UV penetration.

Advantages :

  • Avoids high-pressure equipment.

  • Scalable for batch processing.

Palmitic Acid Decarbonylation

Palmitic acid (C₁₆H₃₂O₂) serves as a precursor via controlled decarbonylation under acidic conditions .

Reaction Setup :

  • Catalyst : Sulfuric acid (5–10 wt%).

  • Solvent : Methanol (50 mL per 5 g palmitic acid).

  • Temperature : 70–80°C for 1–2 hours.

Procedure :

  • Esterification : Palmitic acid is dissolved in methanol with H₂SO₄.

  • Decarbonylation : Heating induces α-bond cleavage, releasing CO and forming this compound.

  • Neutralization : NaOH is added to quench excess acid.

  • Isolation : Recrystallization with petroleum ether yields 85–90% purity .

Equation :

C16H32O2H2SO4,ΔC15H30O2+CO+H2O\text{C}{16}\text{H}{32}\text{O}2 \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}{15}\text{H}{30}\text{O}2 + \text{CO} + \text{H}_2\text{O}

Yield : ~65–75% .

Hydrogenation of Cyclopentadecanolide

Cyclopentadecanolide, a macrocyclic lactone, is hydrogenated to this compound using palladium catalysts .

Protocol :

  • Catalyst : 10% Pd/C (0.5 mol%).

  • Additive : W(OTf)₆ (2 mol%).

  • Conditions : H₂ atmosphere (1 atm), 135°C, 12 hours .

Mechanism :
The lactone ring opens under hydrogenation, followed by acidification to yield the free fatty acid.

Yield : 71% (99% purity after recrystallization) .

Multi-Step Synthesis from Pentadecanedioate (Patent Method)

A patented route (CN102816142A) converts pentadecanedioate into this compound via esterification, reduction, and bromination .

Steps :

  • Diethyl Pentadecanedioate Synthesis :

    • React pentadecanedioic acid with ethanol/H₂SO₄.

  • Monoester Formation :

    • Partial hydrolysis with NaOH yields pentadecanedioate monoester.

  • Reduction :

    • Sodium borohydride reduces the monoester to 15-hydroxythis compound.

  • Bromination :

    • HBr/AcOH converts the hydroxyl group to bromide.

  • Final Hydrolysis :

    • K₂CO₃-mediated hydrolysis produces this compound.

Key Data :

StepReagentsConditionsYield (%)
EsterificationH₂SO₄, EtOHReflux, 6 hr85
ReductionNaBH₄, THF0–5°C, 2 hr78
BrominationHBr/AcOH120°C, 24 hr82

Overall Yield : ~52% .

Comparative Analysis of Methods

MethodStarting MaterialCatalystYield (%)ScalabilityCost
Benzoic Acid/FSM-16Benzoic acidPhotochemical60–70ModerateHigh
Palmitic AcidPalmitic acidH₂SO₄65–75HighLow
CyclopentadecanolideMacrocyclic esterPd/C, W(OTf)₆71LowVery High
Patent (Diethyl ester)PentadecanedioateNaBH₄, HBr52IndustrialModerate

Key Findings :

  • Palmitic Acid Route : Most cost-effective for large-scale production.

  • Photochemical Methods : Suitable for lab-scale but energy-intensive.

  • Patent Synthesis : Industrially viable but involves complex purification.

Analyse Des Réactions Chimiques

Oxidation

Pentadecanoic acid undergoes oxidative cleavage to form shorter-chain derivatives:

Reagents & Conditions:

  • KMnO₄/H⁺ : Produces CO₂ and water via complete oxidation

  • Partial Oxidation : Generates ketones or dicarboxylic acids depending on conditions

ProductConditionsApplication
PentadecanalMild oxidative environmentsPerfume intermediates
α,β-Unsaturated acidDehydrogenationPolymer precursors

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to primary alcohol :
Reaction:
C15H30O2LiAlH4C15H31OH\text{C}_{15}\text{H}_{30}\text{O}_2\xrightarrow{\text{LiAlH}_4}\text{C}_{15}\text{H}_{31}\text{OH}

PropertyThis compoundPentadecanol
Melting Point 52.5°C 49-51°C
Solubility Insoluble in waterSlightly soluble

Esterification

Forms stable esters with alcohols under acidic/basic catalysis :
Reaction:
C15H30O2+ROHC15H29O2R+H2O\text{C}_{15}\text{H}_{30}\text{O}_2+\text{ROH}\rightleftharpoons \text{C}_{15}\text{H}_{29}\text{O}_2\text{R}+\text{H}_2\text{O}

Ester DerivativeAlcohol UsedApplication
Methyl pentadecanoateMethanolGC-MS standards
Ethyl pentadecanoateEthanolBiofuel additives

β-Oxidation

In mitochondria, this compound undergoes β-oxidation, producing acetyl-CoA and propionyl-CoA :
Pathway:

  • Activation to pentadecanoyl-CoA

  • Four-step cyclic degradation removing two carbons per cycle

  • Final cycle yields acetyl-CoA + propionyl-CoA

Cycle IterationProducts GeneratedATP Yield
1Acetyl-CoA + C13-CoA5 ATP
77 Acetyl-CoA + Propionyl78 ATP

Endocannabinoid Metabolism

Pentadecanoylcarnitine, a key metabolite, demonstrates:

  • Full agonism at CB1/CB2 receptors (EC₅₀ 3.2–3.7 μM)

  • 5-HT1A/1B receptor activation

ActivityBiomarker ModulationClinical Relevance
Anti-inflammatory↓ IL-1α, MCP-1 Cardiovascular protection
AnalgesicHistamine receptor antagonismPain management

Stability & Environmental Impact

  • Thermal Decomposition : Occurs >200°C, releasing CO₂ and hydrocarbons

  • Aquatic Toxicity : H413 classification (may cause long-term aquatic effects)

This comprehensive profile establishes this compound as chemically versatile with significant industrial and biochemical applications. Its dual role as a synthetic precursor and bioactive molecule warrants continued research into reaction optimization and metabolic engineering.

Applications De Recherche Scientifique

Cancer Research

1.1 Anti-Cancer Properties

Pentadecanoic acid has been investigated for its anti-cancer properties, particularly in breast cancer. Studies have demonstrated that it can inhibit the JAK2/STAT3 signaling pathway, which is often activated in cancer stem-like cells (CSCs). In experiments using MCF-7/SC cells, this compound showed significant cytotoxic effects with IC50 values indicating its potency against these cells. It also reduced the stemness of CSCs by decreasing the expression of key markers such as CD44 and β-catenin, while promoting apoptosis through caspase-dependent mechanisms .

1.2 Migration and Invasion Inhibition

In addition to its cytotoxic effects, this compound has been shown to suppress the migratory and invasive capabilities of breast cancer cells. This was evidenced by wound healing and transwell assays, where treated cells exhibited significantly reduced migration and invasion compared to untreated controls . The fatty acid's ability to modulate epithelial-mesenchymal transition (EMT) markers further supports its role as a potential therapeutic agent in oncology.

Cardiometabolic Health

2.1 Essential Fatty Acid Status

Recent research highlights this compound's classification as an essential fatty acid, contributing positively to cardiometabolic health. It has been associated with improved metabolic profiles, including reductions in body fat and enhancements in lipid metabolism . The activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR) pathways by this compound are believed to be key mechanisms underlying these benefits .

2.2 Dietary Supplementation Studies

While this compound supplementation has shown promise in animal studies for managing obesity and metabolic disorders, human studies are still limited. However, preliminary findings suggest that dietary intake of this compound-rich foods may confer protective effects against obesity-related conditions .

Anti-Inflammatory Effects

3.1 Pentadecanoylcarnitine as a Metabolite

Pentadecanoylcarnitine, a metabolite of this compound, has been evaluated for its anti-inflammatory properties across various human cell systems. Studies indicate that it can lower pro-inflammatory cytokines such as IL-1α and MCP-1, demonstrating potential therapeutic applications in chronic inflammatory diseases . This highlights the broader implications of this compound and its derivatives in managing inflammatory conditions.

Case Studies and Experimental Findings

Study Focus Findings
Yang et al., 2020Breast CancerThis compound inhibited JAK2/STAT3 signaling and reduced CSC markers in MCF-7/SC cells .
Nutrition JournalObesityPotential benefits observed from this compound supplementation in young adults .
Nature CommunicationsAnti-inflammatoryPentadecanoylcarnitine demonstrated dose-dependent anti-inflammatory effects across multiple cell systems .

Mécanisme D'action

Pentadecanoic acid exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Chain Length and Branching

  • Pentadecanoic Acid (C15:0) vs. Hexadecanoic Acid (C16:0): In biodiesel production, C16:0 (hexadecanoic acid) is more abundant in microbial oils (98.16 mg/100 g) compared to C15:0 (66.45 mg/100 g) under 50% rice-wash water feedstock. This reflects differences in microbial lipid synthesis efficiency . In myocardial imaging, C15:0-based tracers like [¹¹C]MePPA (15-(4-methylphenyl)this compound) are preferred over longer-chain analogs due to optimal steric properties and similarity to radioiodinated IPPA (15-(4-iodophenyl)this compound) .
  • Odd-Chain vs.

Methyl-Branched Derivatives

  • 3-Methylhexadecanoic Acid (MHDA): Methyl-branched MHDA (C16:0 with a methyl group) exhibits prolonged cardiac retention in imaging studies compared to unbranched C15:0, highlighting the role of branching in pharmacokinetics .

Metabolic and Health Impacts

Cardiometabolic Effects

  • C15:0 vs. Omega-3 Fatty Acids :
    • C15:0 demonstrates broader and safer clinically relevant activities, including anti-inflammatory and anti-fibrotic effects, in human cell-based assays compared to omega-3 fatty acids .

Longevity Pathways

  • C15:0 vs. Rapamycin and Metformin :
    • C15:0 shares AMPK activation and mTOR inhibition with longevity-enhancing drugs like rapamycin but achieves these effects at lower cytotoxicity levels .

Biomarker Reliability

  • C15:0 vs. C17:0 and Trans-Palmitoleic Acid (trans-C16:1n–7): While C15:0 and C17:0 are biomarkers for dairy intake, observational studies show conflicting associations with disease risk.

Biodiesel Feedstock

  • C15:0 in Microbial Oils: In Rhodotorula mucilaginosa, C15:0 constitutes a minor component (tetradecanoic and hexadecanoic acids dominate), but its presence enhances biodiesel cold-flow properties due to lower melting points compared to longer-chain acids .

Data Tables

Table 1: Fatty Acid Profiles in Microbial Biodiesel Production

Fatty Acid Chain Length Concentration (mg/100 g) Source Reference
Hexadecanoic C16:0 98.16 50% Rice-wash water
Pentadecanoic C15:0 66.45 50% Rice-wash water
Stearic C18:0 98.14 75% Rice-wash water

Table 2: Biomarker Performance in Observational Studies

Fatty Acid Association with Disease Biomarker Reliability Reference
Pentadecanoic No significant link to stroke Moderate
Trans-palmitoleic Strong metabolic health links High

Activité Biologique

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has gained attention for its potential health benefits, particularly in relation to cellular stability, inflammation, and cancer. This article explores the biological activities of this compound, supported by various studies and findings.

Overview of this compound

This compound is primarily found in dairy products and certain fish. It is considered an essential fatty acid due to its role in human health, particularly in maintaining cellular integrity and metabolic functions. Recent research highlights its potential as a bioactive compound with diverse physiological effects.

  • Cell Membrane Stability : this compound plays a crucial role in stabilizing cell membranes. A deficiency of less than 0.2% of total circulating fatty acids can lead to ferroptosis, a form of cell death linked to oxidative stress and mitochondrial dysfunction .
  • Anti-inflammatory Properties : Studies have shown that this compound exhibits anti-inflammatory effects by modulating cytokine production. It has demonstrated the ability to lower pro-inflammatory markers such as IL-1α and MCP-1 across various human cell systems .
  • Cancer Suppression : Research indicates that this compound can inhibit the proliferation and migration of cancer cells. In particular, it has shown cytotoxic effects on breast cancer stem-like cells (MCF-7/SC), reducing their stemness and inducing apoptosis through the inhibition of the JAK2/STAT3 signaling pathway .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryReduces levels of pro-inflammatory cytokines (IL-1α, MCP-1)
Cancer cell inhibitionSuppresses growth and invasion of MCF-7/SC cells
Cell membrane stabilityEssential for preventing ferroptosis; optimal levels >0.4% C15:0 required
Cardiovascular healthAssociated with reduced risk of cardiovascular diseases
Longevity pathwaysActivates AMPK and inhibits mTOR, critical for longevity

Case Studies

  • Cellular Stability Hypothesis : A study proposed by Venn-Watson suggests that maintaining adequate levels of this compound is crucial for cellular stability and longevity. Deficiencies may lead to increased susceptibility to age-related diseases such as type 2 diabetes and cardiovascular conditions .
  • Cardiovascular Risk Reduction : An analysis indicated that higher plasma levels of this compound correlate with a significantly lower risk of cardiovascular diseases (CVD). Each standard deviation increase in this compound was associated with a 19% reduction in CVD risk .
  • Cancer Research : In vitro studies demonstrated that this compound effectively reduces the viability of breast cancer stem-like cells, suggesting its potential as a therapeutic agent against aggressive cancer phenotypes .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating pentadecanoic acid from natural sources?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by purification via column chromatography or crystallization. For example, this compound was first isolated from Zanthoxylum oxyphylla using ethanol extraction and confirmed via 1H^1H-NMR (δ 0.99–2.22 ppm) and melting point analysis (51–53°C) .
  • Key considerations : Ensure purity (>99%) via HPLC or GC-MS, and validate structural identity using spectroscopic techniques .

Q. How can researchers determine the solubility and stability of this compound in experimental settings?

  • Methodology : Solubility varies by solvent: 25 mg/mL in ethanol, 10 mg/mL in DMSO. Prepare stock solutions under inert gas (e.g., nitrogen) to prevent oxidation. Stability testing should include pH, temperature, and light exposure assessments .
  • Protocol : Use dynamic light scattering (DLS) for stability in aqueous buffers and mass spectrometry to detect degradation products .

Q. What standardized protocols exist for quantifying this compound in biological samples?

  • Methodology : Gas chromatography (GC) with flame ionization detection (FID) or LC-MS/MS are gold standards. For plasma, lipid extraction via Folch method followed by derivatization (e.g., methyl esters) enhances sensitivity .
  • Validation : Include internal standards (e.g., d3d_3-labeled this compound) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound modulate JAK2/STAT3 signaling to suppress cancer stem cell proliferation?

  • Experimental design : In MCF-7/SC breast cancer cells, this compound (50–100 µM) reduced STAT3 phosphorylation and downstream targets (e.g., BCL2) via Western blot and qPCR. Use siRNA knockdown to confirm pathway specificity .
  • Contradictions : While some studies report anti-proliferative effects, others note minimal cytotoxicity in non-cancerous cells (e.g., MCF-10A), suggesting context-dependent activity .

Q. What mechanisms explain this compound's role in reversing tamoxifen resistance in ER-negative breast cancer cells?

  • Mechanistic insights : Combined treatment with tamoxifen (10 µM) and this compound (50 µM) restored ER-α expression via HDAC6 inhibition, confirmed by α-tubulin acetylation assays. Epigenetic modulation (e.g., ChIP-seq for histone acetylation) is critical .
  • Data interpretation : Address potential off-target effects using HDAC6-specific inhibitors (e.g., tubastatin A) as controls .

Q. How can contradictory findings on this compound's cardiovascular effects be reconciled?

  • Analysis framework : While clinical trials associate C15:0 supplementation with reduced LDL and fat mass , observational studies link elevated plasma levels to coronary heart disease risk . Confounding factors (e.g., dietary sources, vitamin B12 deficiency) must be stratified in cohort studies .
  • Recommendations : Use Mendelian randomization to disentangle causation from correlation .

Q. What experimental models are optimal for studying this compound's antimicrobial activity against polymicrobial biofilms?

  • Model systems : Candida albicans-Klebsiella pneumoniae biofilms on PDMS surfaces. Assess biofilm inhibition via crystal violet staining and confocal microscopy. Compare efficacy to pentadecanal derivatives .
  • Dosage optimization : Test concentrations (10–200 µM) in RPMI-1640 medium under anaerobic conditions to mimic infection sites .

Q. Methodological Resources

Q. How can stable isotope-labeled this compound (d3d_3-C15:0) enhance metabolic flux studies?

  • Application : Use d3d_3-C15:0 in tracer assays to quantify β-oxidation rates in hepatocytes or adipocytes. Analyze via LC-HRMS with isotopic pattern recognition .

Q. What in vitro assays are recommended for evaluating this compound's impact on gut microbiota composition?

  • Protocol : Co-culture human fecal microbiota with C15:0 (50 µM) in anaerobic chambers. Profile bacterial populations via 16S rRNA sequencing and measure short-chain fatty acid production .

Q. How to design a randomized controlled trial (RCT) assessing this compound's efficacy in metabolic syndrome?

  • Design considerations : Double-blind RCT with C15:0-enriched butter (vs. placebo) in patients with NAFLD. Primary endpoints: MRI-PDFF for liver fat, secondary endpoints: gut microbiome diversity (shotgun metagenomics) .

Propriétés

IUPAC Name

pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021652
Record name Pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid
Record name Pentadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1002-84-2
Record name Pentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTADECANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52.3 °C
Record name Pentadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Lipase (Lipase D10 manufactured by Amano Pharmaceutical Co., Ltd.) (60 mg) was dispersed in 15 ml of glycerol containing 8% v/v of 20 mM citrate buffer (pH 5.5) and 100 mM CaCl2 to form a lower layer, a solution of 375 mg of n-pentadecanoic acid in 50 ml of n-hexane (concentration 7.5 mg/ml) was provided thereon as the upper layer, and the two layers were stirred at 40° C. to carry out an esterification reaction at the interface between the two layers. The crystallizing bottle was maintained at 4° C. to obtain pentadecanoic acid monoglyceride. As a result, it was confirmed that pentadecanoic acid of 95% purity was synthesized.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pentadecanoic acid
Pentadecanoic acid
Pentadecanoic acid
Pentadecanoic acid
Pentadecanoic acid
Pentadecanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.